molecular formula C9H15FO3 B13696593 Ethyl (1S,3S,4S)-4-Fluoro-3-hydroxycyclohexanecarboxylate

Ethyl (1S,3S,4S)-4-Fluoro-3-hydroxycyclohexanecarboxylate

Cat. No.: B13696593
M. Wt: 190.21 g/mol
InChI Key: RMNXUUXPCOSIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a fluoro group, a hydroxy group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluoro group at the 4-position.

    Hydroxylation: The next step involves the hydroxylation of the 3-position, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Esterification: The final step is the esterification of the carboxyl group with ethanol, typically using an acid catalyst like sulfuric acid or a base catalyst like sodium ethoxide.

Industrial Production Methods

Industrial production of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-oxocyclohexane-1-carboxylate.

    Reduction: Formation of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-methanol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives can be used to study the effects of fluorinated compounds on biological systems.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1r,3r,4r)-3-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylate: Similar structure but with a trifluoromethoxy group instead of a fluoro group.

    Ethyl (1r,3r,4r)-3-amino-4-hydroxycyclohexane-1-carboxylate: Similar structure but with an amino group instead of a fluoro group.

Uniqueness

Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties. The fluoro group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to specific targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H15FO3

Molecular Weight

190.21 g/mol

IUPAC Name

ethyl 4-fluoro-3-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3

InChI Key

RMNXUUXPCOSIOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)F

Origin of Product

United States

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